molecular formula C22H20FN3O2 B607729 GRC-6211 CAS No. 1166398-35-1

GRC-6211

Cat. No.: B607729
CAS No.: 1166398-35-1
M. Wt: 377.4 g/mol
InChI Key: JADKHWDNSKIILG-LJQANCHMSA-N
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Description

GRC-6211 is a drug developed by Glenmark Pharmaceuticals. It acts as a potent and selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound has analgesic and anti-inflammatory effects and was initially developed for the treatment of chronic pain conditions. Although it reached Phase IIb human trials, it was ultimately discontinued from development as a medicine. it continues to have applications in scientific research .

Preparation Methods

The synthesis of GRC-6211 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This would typically involve the use of large-scale reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

GRC-6211 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

GRC-6211 has several scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the properties and behavior of TRPV1 antagonists. It is also used in the development of new synthetic methods and reaction mechanisms.

    Biology: In biological research, this compound is used to study the role of TRPV1 receptors in various physiological and pathological processes. It is also used in the development of new therapeutic agents targeting TRPV1 receptors.

    Medicine: this compound has been studied for its potential use in the treatment of chronic pain conditions, such as neuropathic pain and osteoarthritis. It is also used in preclinical studies to evaluate the efficacy and safety of new analgesic agents.

    Industry: In the pharmaceutical industry, this compound is used as a reference compound for the development of new TRPV1 antagonists. .

Mechanism of Action

GRC-6211 exerts its effects by selectively antagonizing the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel that is activated by noxious heat, vanilloids, and extracellular protons. By blocking the TRPV1 receptor, this compound inhibits the sensation of pain and reduces inflammation. The molecular targets and pathways involved in this mechanism include the inhibition of calcium influx and the modulation of intracellular signaling pathways .

Comparison with Similar Compounds

GRC-6211 is unique in its high selectivity and potency as a TRPV1 antagonist. Similar compounds include:

    Capsaicin: A natural TRPV1 agonist that activates the receptor, leading to a burning sensation. Unlike this compound, capsaicin is used for its desensitizing effects on nociceptors.

    BCTC: A TRPV1 antagonist developed by Pardue Pharma, which has shown efficacy in preclinical pain models.

    A-784168 and A-425619: TRPV1 antagonists developed by Abbott, which have demonstrated pain-relieving effects in animal models.

    ABT-102 and ABT-116: TRPV1 antagonists developed by Abbott, which have shown efficacy in reversing bone cancer pain.

    JNJ-39729209: A TRPV1 antagonist developed by Janssen, which has been studied for its analgesic properties

This compound stands out due to its high selectivity for the TRPV1 receptor and its potent analgesic and anti-inflammatory effects. its development as a medicine was discontinued due to safety concerns and side effects observed in clinical trials.

Properties

CAS No.

1166398-35-1

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

1-[(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C22H20FN3O2/c23-15-5-6-20-17(11-15)19(12-22(28-20)8-2-9-22)26-21(27)25-18-4-1-3-14-13-24-10-7-16(14)18/h1,3-7,10-11,13,19H,2,8-9,12H2,(H2,25,26,27)/t19-/m1/s1

InChI Key

JADKHWDNSKIILG-LJQANCHMSA-N

Isomeric SMILES

C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5

SMILES

O=C(NC1=CC=CC2=C1C=CN=C2)N[C@@H]3CC4(CCC4)OC5=C3C=C(F)C=C5

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GRC6211;  GRC 6211;  GRC-6211

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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